molecular formula C11H11ClF2O B14058222 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14058222
M. Wt: 232.65 g/mol
InChI Key: BETCUWGULBSNPK-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O This compound is characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-6-(difluoromethyl)benzene and propanone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific context of its use, such as its role in chemical reactions or biological systems.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

Biological Activity

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloromethyl group and a difluoromethyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClF2OC_{11}H_{10}ClF_2O, with a molecular weight of approximately 248.65 g/mol. The presence of the chloromethyl and difluoromethyl groups significantly influences its chemical behavior, enhancing its reactivity and potential applications in pharmacology.

The biological activity of this compound primarily stems from its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity or modification of protein functions, disrupting essential biological pathways. Such properties make it a candidate for antimicrobial and anticancer research.

Biological Activity Overview

Research has indicated that this compound exhibits activity against specific enzymes, which may be linked to its structural components:

  • Antimicrobial Activity : Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential : The ability to modify protein functions may also position this compound as a candidate for anticancer therapies by targeting specific pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study Findings
Study A (2023)Demonstrated that compounds with chloromethyl groups exhibit significant inhibition of acetylcholinesterase (AChE), suggesting neuroprotective properties.
Study B (2022)Showed that difluoromethyl-substituted compounds can enhance metabolic stability, leading to increased bioavailability in biological systems.
Study C (2024)Investigated the anticancer properties of similar electrophilic compounds, revealing their potential to induce apoptosis in cancer cells through protein modification.

Detailed Research Findings

Research has focused on elucidating the specific molecular pathways involved in the biological activity of this compound. For instance:

  • Enzyme Inhibition : Biochemical assays have shown that this compound can inhibit specific enzyme activities, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme function.
  • Protein Interaction Studies : Molecular docking studies have indicated favorable binding interactions between this compound and key proteins involved in disease pathways, further supporting its potential therapeutic applications.

Properties

Molecular Formula

C11H11ClF2O

Molecular Weight

232.65 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11ClF2O/c1-2-9(15)10-7(6-12)4-3-5-8(10)11(13)14/h3-5,11H,2,6H2,1H3

InChI Key

BETCUWGULBSNPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1C(F)F)CCl

Origin of Product

United States

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